molecular formula C9H13BrN2O2S B1529660 tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate CAS No. 1255095-03-4

tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

Cat. No.: B1529660
CAS No.: 1255095-03-4
M. Wt: 293.18 g/mol
InChI Key: RIFFGJWKHWQFCV-UHFFFAOYSA-N
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Description

Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate typically involves the following steps:

  • Preparation of 2-bromo-4-methylthiazole: : This can be achieved by reacting 4-methylthiazole with bromine in the presence of a suitable catalyst.

  • Formation of carbamate: : The 2-bromo-4-methylthiazole is then reacted with tert-butyl isocyanate to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at the bromine or methyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives at the bromine or methyl positions.

Scientific Research Applications

Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound is used in the study of enzyme inhibitors and biological activity assays.

  • Industry: : It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate is unique due to its specific structural features and reactivity. Similar compounds include:

  • Tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: : A structural isomer with a different position of the bromine atom.

  • Tert-Butyl (2-bromo-4-methylthiazol-5-yl)methyl)carbamate: : A related compound with a methyl group attached to the carbamate moiety.

These compounds share similarities in their core thiazole structure but differ in their substituents and reactivity profiles.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFFGJWKHWQFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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